molecular formula C21H33B3O6 B13742696 1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene

1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene

Cat. No.: B13742696
M. Wt: 413.9 g/mol
InChI Key: OPIMIGZFGLGBQL-UHFFFAOYSA-N
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Description

1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of three boronic ester groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene typically involves the reaction of 1,3,5-tribromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene involves the interaction of its boronic ester groups with various molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and drug delivery. The boronic ester groups can also participate in coordination chemistry, forming stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but with different substituents on the boronic ester groups.

    1,3,5-Tris(1-imidazolyl)benzene: Contains imidazole groups instead of boronic esters.

    1,3,5-Tris(diphenylamino)benzene: Features diphenylamino groups instead of boronic esters.

Uniqueness

1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene is unique due to its specific boronic ester groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .

Properties

Molecular Formula

C21H33B3O6

Molecular Weight

413.9 g/mol

IUPAC Name

2-[3,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C21H33B3O6/c1-19(2)10-25-22(26-11-19)16-7-17(23-27-12-20(3,4)13-28-23)9-18(8-16)24-29-14-21(5,6)15-30-24/h7-9H,10-15H2,1-6H3

InChI Key

OPIMIGZFGLGBQL-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)B3OCC(CO3)(C)C)B4OCC(CO4)(C)C

Origin of Product

United States

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